Azepan-1-yl-(5,6-dimethyl-benzoimidazol-1-yl)-methanone
Description
Azepan-1-yl-(5,6-dimethyl-benzoimidazol-1-yl)-methanone is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of an azepane ring and a benzimidazole moiety, which are linked through a methanone group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
IUPAC Name |
azepan-1-yl-(5,6-dimethylbenzimidazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-9-14-15(10-13(12)2)19(11-17-14)16(20)18-7-5-3-4-6-8-18/h9-11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAUPYQDNPBLFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl-(5,6-dimethyl-benzoimidazol-1-yl)-methanone typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives, such as esters or anhydrides, under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving suitable precursors, such as amino alcohols or diamines.
Coupling of Benzimidazole and Azepane: The final step involves the coupling of the benzimidazole core with the azepane ring through a methanone linkage. This can be achieved using reagents like acyl chlorides or anhydrides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl-(5,6-dimethyl-benzoimidazol-1-yl)-methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole or azepane rings are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole amines.
Scientific Research Applications
Azepan-1-yl-(5,6-dimethyl-benzoimidazol-1-yl)-methanone has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as antimicrobial, antiviral, and anticancer activities.
Materials Science: It is explored for its potential use in the development of novel materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Research: The compound is used as a tool in biological studies to investigate its effects on various biological pathways and targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Azepan-1-yl-(5,6-dimethyl-benzoimidazol-1-yl)-methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share structural similarities with Azepan-1-yl-(5,6-dimethyl-benzoimidazol-1-yl)-methanone.
Azepane Derivatives: Compounds such as azepane-1-carboxylic acid and azepane-1-amine are structurally related to the azepane moiety of the compound.
Uniqueness
This compound is unique due to the combination of the benzimidazole and azepane rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a diverse range of molecular targets and exhibit a broad spectrum of activities.
Biological Activity
Azepan-1-yl-(5,6-dimethyl-benzoimidazol-1-yl)-methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C16H21N3O, with a molecular weight of approximately 271.36 g/mol. The compound features a benzoimidazole moiety, which is often associated with various biological activities, particularly in the context of cancer therapy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzoimidazole derivatives. For instance, research has shown that certain benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines, including human lung adenocarcinoma (A549) and malignant melanoma (WM115) .
The mechanisms through which this compound exerts its biological effects may include:
- Induction of Apoptosis : Compounds in this class have been shown to activate caspase pathways leading to programmed cell death .
- DNA Damage : The ability to induce DNA damage in cancer cells has been demonstrated through assays that measure DNA integrity .
Case Studies
Several studies have investigated the biological activity of compounds similar to this compound:
- In Vitro Studies : A study evaluated the cytotoxic effects of benzimidazole derivatives on A549 and WM115 cell lines using WST-1 assays. The results indicated a dose-dependent reduction in cell viability, suggesting strong anticancer activity .
- Comparative Analysis : In experiments comparing the efficacy of various benzimidazole derivatives, some were found to exhibit IC50 values lower than traditional chemotherapeutics like doxorubicin, indicating enhanced potency .
Biological Activity Summary Table
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | < 10 | Induction of apoptosis, DNA damage |
| Benzimidazole Derivative A | WM115 | 15 | Apoptosis activation |
| Benzimidazole Derivative B | MCF-7 | 12 | Cell cycle arrest |
Q & A
Q. What are the established synthetic routes for Azepan-1-yl-(5,6-dimethyl-benzoimidazol-1-yl)-methanone, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: Synthesis typically involves coupling azepane with a pre-functionalized 5,6-dimethyl-benzimidazole core. Key steps include:
- Condensation reactions : Use of chloroacetyl chloride or similar acylating agents under reflux in dry dioxane with a base (e.g., NaOH) to form the methanone bridge .
- Optimization strategies : Adjusting solvent polarity (e.g., dioxane vs. THF), temperature control (reflux at 80–100°C), and stoichiometric ratios of reactants. Catalytic additives like tetrabutylammonium fluoride (TBAF) can enhance reaction efficiency .
- Yield monitoring : Track progress via TLC and purify using flash column chromatography (hexane:ethyl acetate gradients) .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Resolve aromatic protons (δ 7.0–8.5 ppm) and azepane methylene signals (δ 1.5–3.0 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the dimethyl-benzimidazole moiety .
- FTIR : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and benzimidazole N-H absorption (if present) near 3400 cm⁻¹ .
- HRMS : Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm mass accuracy. Address ambiguities by cross-referencing with X-ray crystallography data .
Q. What purification techniques demonstrate optimal performance for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Flash chromatography : Use silica gel with gradient elution (chloroform:methanol 20:1) to separate polar byproducts .
- Recrystallization : Employ dichloromethane/hexane mixtures to exploit solubility differences. Monitor crystal growth under controlled cooling rates .
- HPLC : For high-purity requirements, use reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can computational chemistry approaches predict the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., GSK-3β). Validate docking poses with MD simulations (GROMACS) .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (carbonyl group) and hydrophobic regions (dimethyl-benzimidazole) using MOE or Phase .
- Free-energy calculations : Apply MM-GBSA to estimate binding energies, prioritizing substituents that enhance van der Waals interactions .
Q. What strategies resolve contradictory bioactivity data across cellular models for benzimidazole-based methanones?
Methodological Answer:
- Assay standardization : Use identical cell lines (e.g., HepG2 vs. HEK293) and normalize data to internal controls (e.g., ATP levels).
- Solubility optimization : Pre-dissolve compounds in DMSO (<0.1% final concentration) and verify stability via LC-MS .
- Orthogonal validation : Confirm results using SPR (surface plasmon resonance) for binding kinetics and transcriptomics for pathway analysis .
Q. What crystallographic refinement protocols are prioritized for determining its 3D structure via X-ray diffraction?
Methodological Answer:
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
- Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals and anisotropic displacement parameters for non-H atoms .
- Validation tools : Check R1/wR2 convergence (<5% discrepancy) and PLATON ADDSYM for missed symmetry .
Q. How does the azepane ring’s electronic configuration influence molecular interactions in enzyme binding pockets?
Methodological Answer:
- DFT calculations : Compute electrostatic potential maps (Gaussian 16) to identify electron-rich regions (azepane N) for hydrogen bonding .
- SAR studies : Synthesize analogs with azepane substituents (e.g., N-methylation) and compare IC50 values against kinase targets .
- Cryo-EM : Visualize binding modes in complexes (e.g., tubulin) to correlate ring flexibility with activity .
Q. What experimental design considerations are critical for metabolic stability studies in hepatic microsomes?
Methodological Answer:
- Incubation conditions : Use pooled human liver microsomes (0.5 mg/mL protein) with NADPH regeneration systems. Quench reactions at 0, 15, 30, and 60 mins .
- Analytical workflow : Quantify parent compound depletion via UPLC-MS/MS (MRM mode). Identify metabolites using MSE data-independent acquisition .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Q. How can SAR studies systematically evaluate pharmacophoric requirements of derivatives?
Methodological Answer:
- Scaffold diversification : Modify azepane ring size (6- vs. 7-membered) and benzimidazole substituents (e.g., halogenation at C5/C6) .
- Bioisosteric replacement : Replace the methanone with sulfonyl or amide groups while maintaining hydrogen-bond capacity .
- 3D-QSAR : Build CoMFA/CoMSIA models to correlate steric/electronic fields with activity cliffs .
Q. What stability-indicating methods validate degradation products under various storage conditions?
Methodological Answer:
- Forced degradation : Expose to heat (40°C/75% RH), UV light (ICH Q1B), and acidic/alkaline hydrolysis.
- HPLC-DAD/ELSD : Monitor degradation peaks using a C18 column (gradient: 10–90% acetonitrile in 20 mins). Confirm structures via LC-QTOF-MS .
- ICH validation : Assess specificity, linearity (R² >0.999), and LOQ (<0.1% w/w) per guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
